3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
CAS No.: 342046-29-1
Cat. No.: VC3911110
Molecular Formula: C13H19NO3S
Molecular Weight: 269.36 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid - 342046-29-1](/images/structure/VC3911110.png)
Specification
CAS No. | 342046-29-1 |
---|---|
Molecular Formula | C13H19NO3S |
Molecular Weight | 269.36 g/mol |
IUPAC Name | 3-(methylsulfanylcarbonylamino)adamantane-1-carboxylic acid |
Standard InChI | InChI=1S/C13H19NO3S/c1-18-11(17)14-13-5-8-2-9(6-13)4-12(3-8,7-13)10(15)16/h8-9H,2-7H2,1H3,(H,14,17)(H,15,16) |
Standard InChI Key | CFJDXKRKCMCKOD-UHFFFAOYSA-N |
SMILES | CSC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O |
Canonical SMILES | CSC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is (1s,3r,5R,7S)-3-(((methylthio)carbonyl)amino)adamantane-1-carboxylic acid, reflecting its adamantane core with stereospecific substitutions at the 1- and 3-positions . Its molecular formula, C₁₃H₁₉NO₃S, corresponds to a molecular weight of 269.36 g/mol . The adamantane framework confers rigidity, while the methylthiocarbonylamino (-NHCOSCH₃) and carboxylic acid (-COOH) groups introduce polar and hydrogen-bonding functionalities.
Structural Characterization
The compound’s structure is defined by the following identifiers:
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InChI:
1S/C13H19NO3S/c1-18-11(17)14-13-5-8-2-9(6-13)4-12(3-8,7-13)10(15)16/h8-9H,2-7H2,1H3,(H,14,17)(H,15,16)
The adamantane skeleton adopts a diamondoid lattice, with the carboxylic acid at position 1 and the methylthiocarbonylamino group at position 3. This arrangement creates a sterically congested environment, influencing reactivity and intermolecular interactions.
Physicochemical Properties
Computed and Experimental Data
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 269.36 g/mol | |
XLogP3-AA (Log P) | 1.9 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 4 | |
Topological Polar Surface Area | 91.7 Ų | |
Rotatable Bond Count | 3 |
The Log P value of 1.9 suggests moderate lipophilicity, balancing solubility in organic and aqueous media. The polar surface area of 91.7 Ų indicates potential membrane permeability challenges, a critical consideration for drug design .
Synthesis and Characterization
Analytical Characterization
Hypothetical characterization data would include:
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NMR Spectroscopy: Distinct adamantane proton signals (δ 1.5–2.5 ppm) and carboxylic acid resonance (δ 12–13 ppm).
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IR Spectroscopy: Stretches for -COOH (2500–3300 cm⁻¹) and thiocarbamate (1650–1750 cm⁻¹).
Future Research Directions
Synthetic Optimization
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Develop asymmetric synthesis routes to control stereochemistry.
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Explore green chemistry approaches (e.g., solvent-free reactions).
Biological Screening
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Evaluate in vitro antiviral activity against influenza or coronaviruses.
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Assess cytotoxicity and pharmacokinetic profiles.
Computational Modeling
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Perform molecular dynamics simulations to predict binding modes.
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Calculate adsorption capacities for MOF applications.
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